REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[Cl:10][C:11]([C:12]([O-:13])=[O:14])([F:15])[F:16].[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[OH:8].[K+:22].[K+:23].[Na+:17].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH2:9]>>[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[O:8][CH:11]([F:15])[F:16]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])C(F)(F)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Oc1cccnc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)Oc1cccnc1Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |